molecular formula C15H14Cl3N5 B017659 Robenidine hydrochloride CAS No. 25875-50-7

Robenidine hydrochloride

Cat. No.: B017659
CAS No.: 25875-50-7
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-IVQQKVMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Robenidine hydrochloride is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with guanidine hydrochloride. The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions. The process includes the use of high-pressure liquid chromatography to ensure the purity of the final product . Automation in sample handling and injection onto chromatographic columns is employed to enhance efficiency and accuracy .

Chemical Reactions Analysis

Types of Reactions: Robenidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various chlorinated and oxidized derivatives of this compound .

Scientific Research Applications

Robenidine hydrochloride has a wide range of applications in scientific research:

Properties

CAS No.

25875-50-7

Molecular Formula

C15H14Cl3N5

Molecular Weight

370.7 g/mol

IUPAC Name

1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-;

InChI Key

LTWIBTYLSRDGHP-IVQQKVMJSA-N

SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl

Key on ui other cas no.

25875-50-7

Pictograms

Irritant

Synonyms

2,2’-Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride;  Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride;  1,3-Bis[(p-chlorobenzylidene)amino]guanidine Hydrochloride;  1,3-Bis(4-chlorobenzylideneamino)guanidine H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Robenidine hydrochloride exert its anticoccidial activity?

A1: While the exact mechanism of action remains unclear, research suggests that this compound targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []

Q2: Does this compound affect the gut microbiota of treated animals?

A2: While some studies highlight the compatibility of this compound with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []

Q4: How stable is this compound in various feed formulations?

A4: Research has explored the homogeneity and storage stability of this compound in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.

Q5: How is this compound absorbed, metabolized, and excreted in animals?

A5: Studies in chickens, rats, and fish reveal that this compound is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]

Q6: What is the efficacy of this compound against different Eimeria species?

A6: Studies demonstrate the efficacy of this compound in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []

Q7: Are there any in vitro studies demonstrating this compound activity against other pathogens?

A7: Research has shown promising in vitro activity of this compound against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []

Q8: Is there evidence of emerging resistance to this compound in Eimeria species?

A8: While this compound remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.

Q9: Does this compound pose any risks to human consumers?

A9: Based on current research, this compound is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]

Q10: What analytical techniques are used to quantify this compound in various matrices?

A10: Several analytical methods have been developed for quantifying this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.

Q11: Have immunoassays been developed for rapid detection of this compound?

A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of this compound in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.

Q12: What is the environmental fate of this compound?

A12: While this compound is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.

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